

Application Note: Comprehensive Spectroscopic Characterization of 6-nitro-4H-1,3-benzodioxine

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Compound of Interest

Compound Name: 6-nitro-4H-1,3-benzodioxine

Cat. No.: B144737

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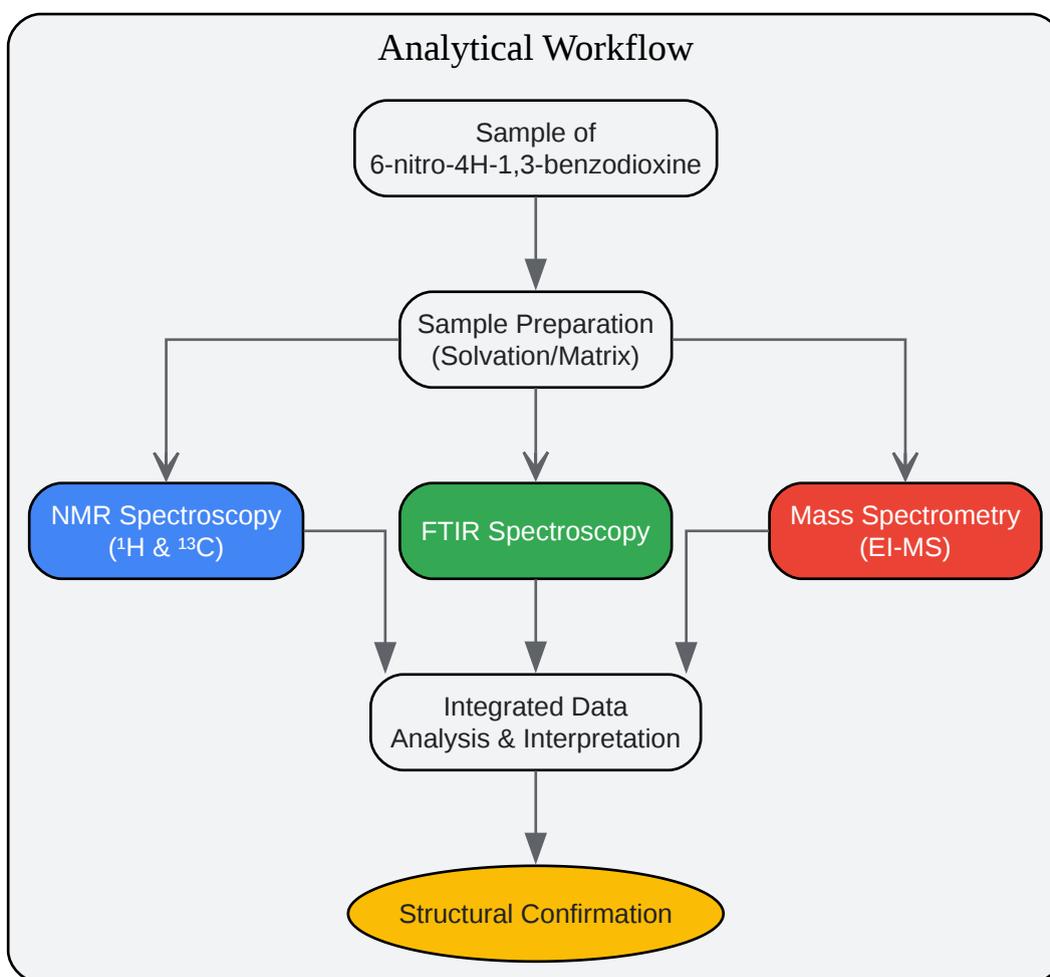
Introduction and Scientific Context

6-nitro-4H-1,3-benzodioxine belongs to the benzodioxane class of compounds, a scaffold present in numerous pharmacologically active agents.[1][2] The introduction of a nitro group significantly alters the electronic properties of the aromatic ring, making this molecule a valuable intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds useful in synthesis but also imparts properties that require careful characterization for safety and efficacy in developmental pipelines.[3][4]

Accurate structural elucidation is the cornerstone of chemical research and drug development. This guide provides the foundational spectroscopic protocols to confirm the identity, structure, and purity of synthesized **6-nitro-4H-1,3-benzodioxine**, ensuring data integrity for subsequent research endeavors.

Molecular Structure and Analytical Overview

The analytical workflow is designed to provide orthogonal data points, each interrogating a different aspect of the molecule's structure.



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Figure 1: Integrated workflow for the spectroscopic analysis of **6-nitro-4H-1,3-benzodioxine**.

The structure with atom numbering for NMR assignment is shown below.

Figure 2: Structure of **6-nitro-4H-1,3-benzodioxine** with IUPAC numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For benzoxazine-type structures, characteristic shifts for the oxazine ring protons are typically observed between 4.5 and 5.8 ppm.[5]

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the **6-nitro-4H-1,3-benzodioxine** sample.
- Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). CDCl_3 is generally suitable, but DMSO-d_6 can be used if solubility is an issue.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
 - ^1H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire several thousand scans using proton decoupling to enhance signal-to-noise.

^1H NMR: Predicted Spectrum and Interpretation

The strong electron-withdrawing effect of the nitro group at the C6 position significantly influences the chemical shifts of the aromatic protons. Protons ortho (H5) and para (H8) to the nitro group are expected to be shifted downfield (to a higher ppm value).

Proton Label	Predicted δ (ppm)	Multiplicity	Integration	Rationale
H5	~8.1-8.3	Doublet of doublets (dd)	1H	Ortho to NO ₂ , deshielded. Coupled to H7 and H8.
H7	~7.9-8.1	Doublet (d)	1H	Meta to NO ₂ . Coupled to H8.
H8	~7.1-7.3	Doublet (d)	1H	Para to NO ₂ . Coupled to H7.
O-CH ₂ -O (C2)	~5.2-5.4	Singlet (s)	2H	Methylene protons between two oxygen atoms in the dioxine ring.
Ar-CH ₂ -O (C4)	~4.9-5.1	Singlet (s)	2H	Benzylic methylene protons adjacent to an oxygen atom. ^[5]

¹³C NMR: Predicted Spectrum and Interpretation

The chemical shifts in the ¹³C NMR spectrum are also influenced by the substituents. Carbons directly attached to the electron-withdrawing nitro group (C6) and oxygen atoms (C4a, C8a, C2, C4) will appear at characteristic downfield positions. A broader range of chemical shifts is typical for ¹³C NMR compared to ¹H NMR.^[7]

Carbon Label	Predicted δ (ppm)	Rationale
C2	~90-95	Methylene carbon bonded to two oxygens (acetal-like).
C4	~65-70	Methylene carbon adjacent to an oxygen and the aromatic ring.
C5	~125-130	Aromatic CH, ortho to the nitro group.
C6	~145-150	Aromatic quaternary carbon directly attached to the nitro group.
C7	~118-122	Aromatic CH, meta to the nitro group.
C8	~115-120	Aromatic CH, para to the nitro group.
C4a	~140-145	Aromatic quaternary carbon attached to the dioxine oxygen.
C8a	~150-155	Aromatic quaternary carbon attached to the dioxine oxygen and adjacent to the nitro-substituted part of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying key functional groups based on their vibrational frequencies.

Protocol: FTIR Sample Preparation and Acquisition

- **Sample Preparation (KBr Pellet):** Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- **Data Acquisition:** Place the pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm^{-1} , and perform a background subtraction using an empty sample holder or a pure KBr pellet.

Data Interpretation

The FTIR spectrum of **6-nitro-4H-1,3-benzodioxine** is expected to show strong, characteristic absorption bands corresponding to its primary functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3100-3000	C-H Stretch	Aromatic C-H	Characteristic for sp ² C-H bonds on the benzene ring.[8]
~2950-2850	C-H Stretch	Aliphatic C-H	Corresponds to the two -CH ₂ - groups in the dioxine ring.
~1600-1585, ~1500-1400	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.[8]
~1550-1500 (asymmetric)	N-O Stretch	Nitro Group (-NO ₂)	A very strong and characteristic absorption for nitroaromatic compounds.
~1350-1300 (symmetric)	N-O Stretch	Nitro Group (-NO ₂)	The second strong, characteristic absorption for the nitro group.
~1250-1200	C-O Stretch	Aryl-Alkyl Ether	Asymmetric C-O-C stretching from the Ar-O-CH ₂ moiety.
~1100-1050	C-O Stretch	Dialkyl Ether	Asymmetric C-O-C stretching from the O-CH ₂ -O moiety.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Protocol: Mass Spectrometry Analysis

- **Sample Introduction:** Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC inlet.
- **Ionization:** Use a standard electron ionization (EI) source, typically at 70 eV.
- **Analysis:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

Data Interpretation

The molecular weight of **6-nitro-4H-1,3-benzodioxine** (C₈H₇NO₄) is 181.15 g/mol . The EI mass spectrum is expected to show a distinct molecular ion peak (M⁺) and several characteristic fragment ions. Nitroaromatic compounds often produce a stable molecular ion.[9]

m/z Value	Proposed Fragment	Rationale
181	$[M]^+$	Molecular ion peak corresponding to the intact molecule.
151	$[M - NO]^+$	Loss of a nitric oxide radical, a common fragmentation pathway for nitroaromatics.[10]
135	$[M - NO_2]^+$	Loss of a nitro radical, a primary and highly characteristic fragmentation for this class of compounds.
121	$[M - NO_2 - CH_2]^+$	Subsequent loss of a methylene group from the dioxine ring.
105	$[M - NO_2 - OCH_2]^+$	Fragmentation involving the loss of a formyl radical from the dioxine ring.
77	$[C_6H_5]^+$	Phenyl cation, often observed in the fragmentation of benzene derivatives.

Summary of Spectroscopic Data

The table below consolidates the key predicted data for the comprehensive characterization of **6-nitro-4H-1,3-benzodioxine**.

Technique	Feature	Predicted Value
¹ H NMR	Chemical Shifts (δ, ppm)	~8.2 (dd), ~8.0 (d), ~7.2 (d), ~5.3 (s), ~5.0 (s)
¹³ C NMR	Chemical Shifts (δ, ppm)	~152, ~148, ~142, ~127, ~120, ~117 (Aromatic); ~92, ~67 (Aliphatic)
FTIR	Key Peaks (cm ⁻¹)	~3050 (Ar-H), ~2900 (Aliph-H), ~1520 & ~1340 (NO ₂), ~1230 (Ar-O-C), ~1070 (C-O-C)
MS	Key Fragments (m/z)	181 [M] ⁺ , 151 [M-NO] ⁺ , 135 [M-NO ₂] ⁺

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